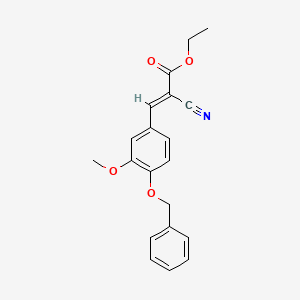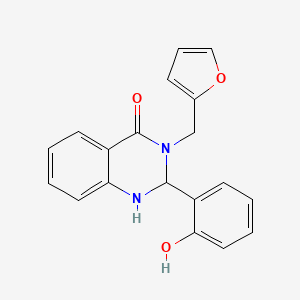![molecular formula C15H18N2O4S B10896148 N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10896148.png)
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[(4-methylphenyl)sulfonyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonyl isoxazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.
類似化合物との比較
Similar Compounds
- N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-CHLOROPHENYL)SULFONYL]PROPANAMIDE
- N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHOXYLPHENYL)SULFONYL]PROPANAMIDE
Uniqueness
N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the sulfonyl group may enhance its stability and reactivity compared to similar compounds.
特性
分子式 |
C15H18N2O4S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)16-15-11(2)17-21-12(15)3/h4-7H,8-9H2,1-3H3,(H,16,18) |
InChIキー |
KOJRQOMUGYYIAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(ON=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide](/img/structure/B10896077.png)
![ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10896081.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10896090.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896095.png)
![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10896104.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide](/img/structure/B10896105.png)

![4-[5-[(4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896122.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10896133.png)
![3-{(2Z)-2-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}benzoic acid](/img/structure/B10896134.png)
![Methyl 1-ethyl-7-(4-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10896142.png)
![Methyl 2-({[6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10896155.png)
